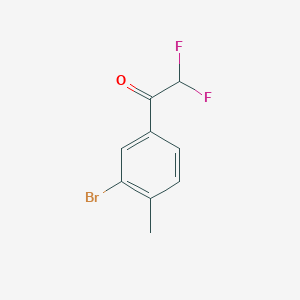
(R)-n-(2-hydroxypropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-n-(2-hydroxypropyl)benzamide is an organic compound that features a benzamide group substituted with a hydroxypropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-n-(2-hydroxypropyl)benzamide typically involves the reaction of benzoyl chloride with ®-2-amino-1-propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of ®-n-(2-hydroxypropyl)benzamide can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
®-n-(2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form a benzylamine derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ®-n-(2-oxopropyl)benzamide.
Reduction: Formation of ®-n-(2-hydroxypropyl)benzylamine.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
科学研究应用
®-n-(2-hydroxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-n-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The benzamide group can interact with active sites on enzymes, potentially inhibiting their activity or modulating their function.
相似化合物的比较
Similar Compounds
- ®-n-(2-hydroxyethyl)benzamide
- ®-n-(2-hydroxybutyl)benzamide
- ®-n-(2-hydroxypropyl)aniline
Uniqueness
®-n-(2-hydroxypropyl)benzamide is unique due to the specific positioning of the hydroxypropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility profiles, binding affinities, and therapeutic potentials.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
N-[(2R)-2-hydroxypropyl]benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 |
InChI 键 |
HVEKOIABBLJFPQ-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](CNC(=O)C1=CC=CC=C1)O |
规范 SMILES |
CC(CNC(=O)C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


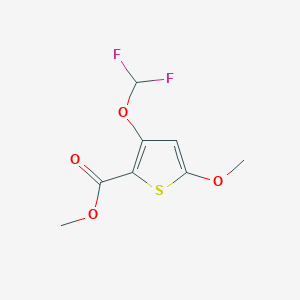
![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)
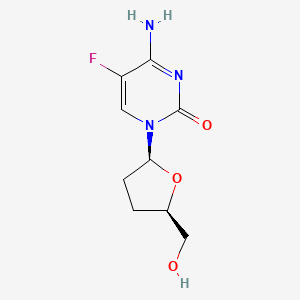
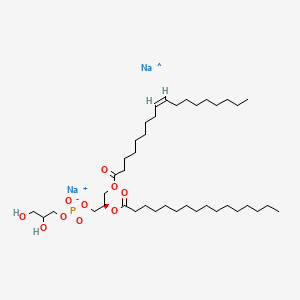

![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)

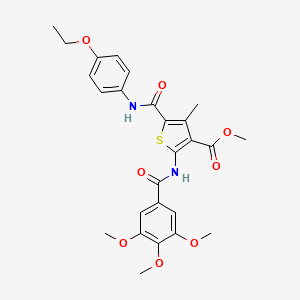
![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)
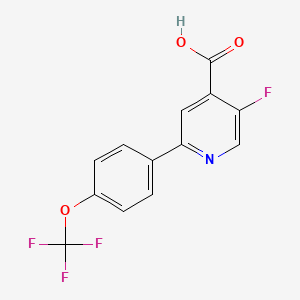
![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)

